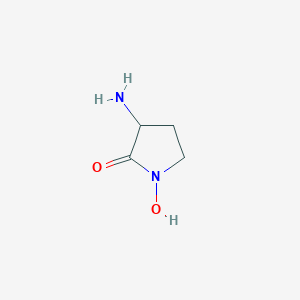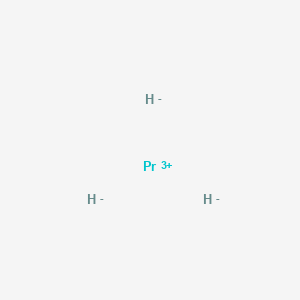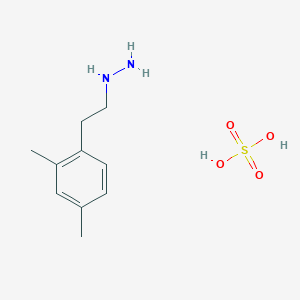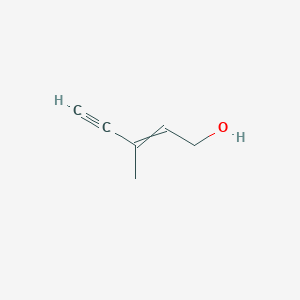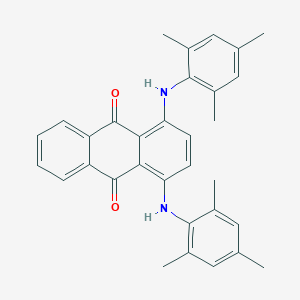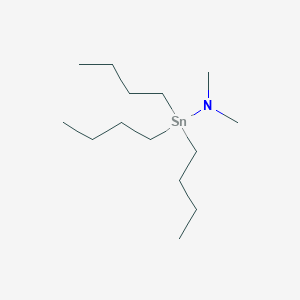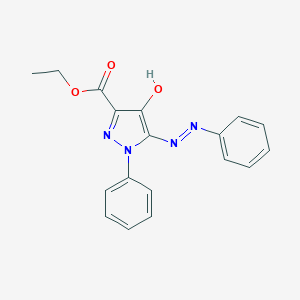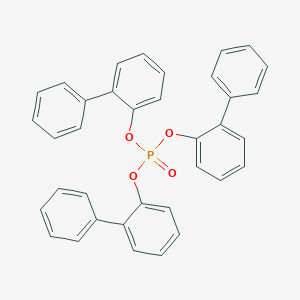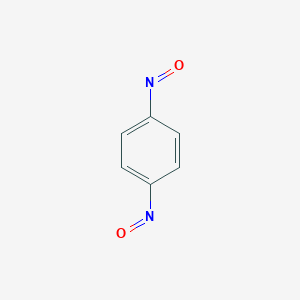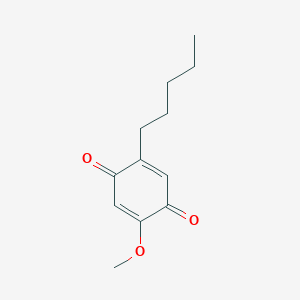
2-Methoxy-5-pentylcyclohexa-2,5-diene-1,4-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Methoxy-5-pentylcyclohexa-2,5-diene-1,4-dione, also known as MPD, is a synthetic compound that has gained attention in the scientific community due to its potential applications in various fields of research. MPD belongs to the class of compounds known as cannabinoids, which are naturally occurring compounds found in the cannabis plant. However, MPD is not found in cannabis and must be synthesized in a laboratory.
作用机制
The mechanism of action of 2-Methoxy-5-pentylcyclohexa-2,5-diene-1,4-dione is not fully understood, but it is known to interact with the CB1 and CB2 receptors in the body. These receptors are part of the endocannabinoid system, which plays a role in regulating various physiological processes, including pain, appetite, and mood. 2-Methoxy-5-pentylcyclohexa-2,5-diene-1,4-dione has been shown to have agonist activity at the CB1 and CB2 receptors, which may contribute to its potential therapeutic effects.
生化和生理效应
2-Methoxy-5-pentylcyclohexa-2,5-diene-1,4-dione has been shown to have various biochemical and physiological effects in animal models. In a study on rats, 2-Methoxy-5-pentylcyclohexa-2,5-diene-1,4-dione was found to have anti-inflammatory and analgesic effects, which may be due to its interaction with the CB1 and CB2 receptors. 2-Methoxy-5-pentylcyclohexa-2,5-diene-1,4-dione has also been shown to have neuroprotective effects in animal models of neurodegenerative diseases, such as Parkinson's disease.
实验室实验的优点和局限性
One advantage of 2-Methoxy-5-pentylcyclohexa-2,5-diene-1,4-dione is its potential as a tool for studying the endocannabinoid system and its role in various physiological processes. 2-Methoxy-5-pentylcyclohexa-2,5-diene-1,4-dione can be used to selectively activate the CB1 and CB2 receptors, which may help researchers better understand the functions of these receptors. However, one limitation of 2-Methoxy-5-pentylcyclohexa-2,5-diene-1,4-dione is its complex synthesis process, which may make it difficult to obtain in large quantities.
未来方向
There are several future directions for research on 2-Methoxy-5-pentylcyclohexa-2,5-diene-1,4-dione. One area of interest is the development of 2-Methoxy-5-pentylcyclohexa-2,5-diene-1,4-dione derivatives with improved pharmacological properties. Another area of interest is the use of 2-Methoxy-5-pentylcyclohexa-2,5-diene-1,4-dione in the treatment of neurodegenerative diseases, such as Parkinson's disease. Additionally, 2-Methoxy-5-pentylcyclohexa-2,5-diene-1,4-dione may have potential as a tool for studying the endocannabinoid system and its role in various physiological processes. Further research is needed to fully understand the potential applications of 2-Methoxy-5-pentylcyclohexa-2,5-diene-1,4-dione in various fields of research.
合成方法
The synthesis of 2-Methoxy-5-pentylcyclohexa-2,5-diene-1,4-dione involves several steps, including the reaction of 2,5-dimethylresorcinol with pentan-2-one, followed by the reaction of the resulting product with methanol and potassium hydroxide. The final step involves the reaction of the resulting product with acetic anhydride and sulfuric acid to yield 2-Methoxy-5-pentylcyclohexa-2,5-diene-1,4-dione. The synthesis of 2-Methoxy-5-pentylcyclohexa-2,5-diene-1,4-dione is a complex process that requires specialized equipment and expertise.
科学研究应用
2-Methoxy-5-pentylcyclohexa-2,5-diene-1,4-dione has shown potential in various fields of research, including medicinal chemistry, pharmacology, and neuroscience. In medicinal chemistry, 2-Methoxy-5-pentylcyclohexa-2,5-diene-1,4-dione has been studied for its potential as an anti-inflammatory and analgesic agent. In pharmacology, 2-Methoxy-5-pentylcyclohexa-2,5-diene-1,4-dione has been shown to have activity at the CB1 and CB2 receptors, which are involved in the regulation of pain, appetite, and mood. In neuroscience, 2-Methoxy-5-pentylcyclohexa-2,5-diene-1,4-dione has been studied for its potential as a neuroprotective agent and its ability to modulate the endocannabinoid system.
属性
CAS 编号 |
15116-19-5 |
|---|---|
产品名称 |
2-Methoxy-5-pentylcyclohexa-2,5-diene-1,4-dione |
分子式 |
C12H16O3 |
分子量 |
208.25 g/mol |
IUPAC 名称 |
2-methoxy-5-pentylcyclohexa-2,5-diene-1,4-dione |
InChI |
InChI=1S/C12H16O3/c1-3-4-5-6-9-7-11(14)12(15-2)8-10(9)13/h7-8H,3-6H2,1-2H3 |
InChI 键 |
PJDBHFMMKJJSCM-UHFFFAOYSA-N |
SMILES |
CCCCCC1=CC(=O)C(=CC1=O)OC |
规范 SMILES |
CCCCCC1=CC(=O)C(=CC1=O)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



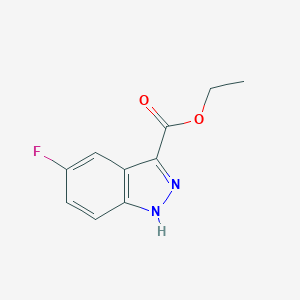
![ethyl 2-cyano-2-[3-(1-cyano-2-ethoxy-2-oxoethyl)-2-oxo-1H-indol-3-yl]acetate](/img/structure/B86466.png)

